Acuagel; Adjoen Acuagel; Adjoen Acuagel; Adjoen is a natural product found in Allium sativum with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1600110
InChI: InChI=1S/C9H14OS3/c1-3-6-11-12-7-5-9-13(10)8-4-2/h3-5,7H,1-2,6,8-9H2
SMILES: C=CCSSC=CCS(=O)CC=C
Molecular Formula: C9H14OS3
Molecular Weight: 234.4 g/mol

Acuagel; Adjoen

CAS No.:

Cat. No.: VC1600110

Molecular Formula: C9H14OS3

Molecular Weight: 234.4 g/mol

* For research use only. Not for human or veterinary use.

Acuagel; Adjoen -

Specification

Molecular Formula C9H14OS3
Molecular Weight 234.4 g/mol
IUPAC Name 1-(prop-2-enyldisulfanyl)-3-prop-2-enylsulfinylprop-1-ene
Standard InChI InChI=1S/C9H14OS3/c1-3-6-11-12-7-5-9-13(10)8-4-2/h3-5,7H,1-2,6,8-9H2
Standard InChI Key IXELFRRANAOWSF-UHFFFAOYSA-N
SMILES C=CCSSC=CCS(=O)CC=C
Canonical SMILES C=CCSSC=CCS(=O)CC=C

Introduction

Chemical Identification and Structure

Nomenclature and Identification

Acuagel; Adjoen is a synonym for Ajoene (pronounced /ˈɑːhoʊ.iːn/), a name derived from "ajo," the Spanish word for garlic . The compound is also known by several other names including 4,5,9-Trithiadodeca-1,6,11-triene 9-oxide and 2-Propen-1-yl[3-(2-propen-1-ylsulfinyl)-1-propen-1-yl]disulfide . The structure of Ajoene was first determined and synthesized based on biosynthetic considerations in 1984, correcting an incorrect structure published in 1983 .

Table 1: Identification Parameters for Acuagel; Adjoen

ParameterValue
CAS Number92285-01-3, 92284-99-6
PubChem CID5386591, 72373
Molecular FormulaC9H14OS3
Molecular Weight234.4 g/mol
IUPAC Name(E)-1-(prop-2-enyldisulfanyl)-3-prop-2-enylsulfinylprop-1-ene
InChI KeyIXELFRRANAOWSF-FNORWQNLSA-N
SMILESC=CCSS/C=C/CS(=O)CC=C
Exact Mass234.02067859 Da

Source: Information compiled from PubChem entries

Structural Characteristics

Acuagel; Adjoen features a unique chemical structure containing both sulfoxide (S=O) and disulfide (S-S) functional groups . This organosulfur compound exists as a mixture of up to four stereoisomers, which differ in terms of the stereochemistry of the central alkene (E- vs Z-) and the chirality of the sulfoxide sulfur (R- vs S-) . The E-isomer (trans-Ajoene) and Z-isomer (cis-Ajoene) are the primary forms found in garlic preparations .

Physical and Chemical Properties

Acuagel; Adjoen is described as a colorless liquid . Based on computed properties from PubChem, it has moderate lipophilicity (XLogP3 value of 1.7), contains no hydrogen bond donors, and has 4 hydrogen bond acceptors . The compound has 8 rotatable bonds, indicating considerable structural flexibility .

Table 2: Physical and Chemical Properties

PropertyValue
Physical StateColorless liquid
XLogP3-AA1.7
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count8
StabilityVolatile

Source: Information compiled from PubChem and product listings

Biological Activities

Antioxidant Properties

Acuagel; Adjoen functions as an antioxidant by inhibiting the release of superoxide . This property contributes to its potential protective effects against oxidative stress, which is implicated in various pathological conditions including inflammation and aging-related disorders.

Antithrombotic Effects

One of the most significant properties of Acuagel; Adjoen is its antithrombotic activity . It helps prevent platelets in the blood from forming blood clots, potentially reducing the risk of heart disease and stroke in humans. This makes it a compound of considerable interest in cardiovascular health research.

Antimicrobial Activities

Acuagel; Adjoen has demonstrated broad-spectrum antimicrobial properties, showing effectiveness against both bacteria and fungi . It is classified under "antifungal agents" in PubChem, defined as "substances that destroy fungi by suppressing their ability to grow or reproduce" . Specific research has examined its activity against fungi, with studies cited in product descriptions, including "Thomaz, L., et al.: Medical Mycology, 46, 113 (2008)" .

Other Biological Activities

Additional biological activities of Acuagel; Adjoen have been reported in the scientific literature:

Laboratory Synthesis and Derivatives

Synthetic Approaches

Several approaches to synthesizing Acuagel; Adjoen have been developed:

  • The first laboratory synthesis was accomplished in 1984 based on biosynthetic considerations

  • A short, scalable total synthesis was reported in 2018 by Wirth and coworkers

  • A biosynthetically modeled synthesis of trifluoroajoene from difluoroallicin was published in 2017

These synthetic methods have made it possible to produce Acuagel; Adjoen and its analogs for research and potential pharmaceutical applications.

Derivatives and Analogs

Several derivatives and analogs of Acuagel; Adjoen have been developed for research purposes:

  • Ajoene-d14 (E/Z Ajoene-d14): A deuterated form with the molecular formula C₉D₁₄OS₃ and molecular weight of 248.49

  • Trifluoroajoene: A fluorinated analog synthesized from difluoroallicin

  • Various other ajoene analogs with modified functional groups to enhance specific biological activities

The deuterated version (Ajoene-d14) is particularly useful as a labeled compound in research applications, as it maintains the same biological functions as the non-deuterated compound .

ProductQuantityPrice (EUR)
E-Ajoene (~20% in Ethyl Acetate)1mg256.00
E-Ajoene (~20% in Ethyl Acetate)10mg1,719.00
E/Z Ajoene-d1410mg2,353.00

Source: CymitQuimica product listings

These high prices reflect the specialized nature of the compound and the complexity involved in its isolation or synthesis.

Applications

Research Applications

Acuagel; Adjoen is primarily used in research settings to investigate:

  • Mechanisms of platelet aggregation inhibition

  • Antioxidant pathways and protection against oxidative stress

  • Antimicrobial effects against various pathogens

  • Potential anti-cancer mechanisms

Nutritional Supplements

As a bioactive compound derived from garlic, Acuagel; Adjoen is relevant to the field of nutraceuticals. It contributes to the complex of bioactive substances that provide health benefits attributed to garlic consumption and garlic-based supplements .

Future Research Directions

Clinical Investigations

Future research on Acuagel; Adjoen is likely to focus on:

  • Clinical trials to establish efficacy and safety for specific health conditions

  • Optimal delivery methods to enhance bioavailability

  • Synergistic effects with other bioactive compounds from garlic

  • Development of standardized preparations for consistent dosing

Structural Optimization

Ongoing research into structural modifications of Acuagel; Adjoen aims to:

  • Enhance specific biological activities

  • Improve stability and bioavailability

  • Reduce potential side effects

  • Develop targeted delivery systems for specific tissues

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